1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

ionization state zwitterion drug-likeness

Researchers optimizing lead series with poor aqueous solubility at physiological pH require building blocks with built-in solubility modulation. This compound addresses that need directly with a zwitterionic motif (carboxylic acid pKa ~3.5, tertiary amine pKa ~8.0-8.5). • Enables pH-dependent solubility: enhanced gastric dissolution via amine protonation, balanced passive permeability at intestinal pH. • Ideal for FBDD: Fsp³ of 0.44 reduces flat-binder risk; single carboxylic acid handle permits efficient parallel amide coupling without protection/deprotection. • Metabolic shielding: 3-CF₃ group protects the pyrazole core from CYP450 oxidation, relevant for sustained systemic exposure requirements.

Molecular Formula C9H10F3N3O3
Molecular Weight 265.19 g/mol
CAS No. 1379811-72-9
Cat. No. B1530594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS1379811-72-9
Molecular FormulaC9H10F3N3O3
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1C(=CC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H10F3N3O3/c1-14(2)4-7(16)15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18)
InChIKeyUCWQXQIZNNPKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: Identity and Procurement


1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1379811-72-9) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class, characterized by a trifluoromethyl substituent at the 3-position and an N,N-dimethylglycyl (dimethylaminoacetyl) group acylated at the N1-position of the pyrazole ring . With a molecular formula of C9H10F3N3O3 and a molecular weight of 265.19 g/mol, the compound is commercially available from multiple suppliers (including Combi‑Blocks as catalog QY-6151 and Fluorochem as catalog 372449) at purities of 95–98%, making it an accessible starting material for medicinal chemistry and agrochemical research programs .

Building Block Class
Pyrazole-5-carboxylic acid with N,N-dimethylglycyl acyl group and 3-CF3 substituent
Selection Context
Single reactive carboxylic acid handle for amide coupling or library synthesis
Workflow Compatibility
Suitable for medicinal chemistry and agrochemical research programs requiring zwitterionic or 3D-rich scaffolds
Procurement Note
Multi-vendor availability at 95–98% purity supports reproducible library production

1-(N,N-Dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: Why Generic Substitution Fails


The practice of substituting a close structural analog—such as the unsubstituted 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1) or a simple N1-acetyl derivative—for 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in a synthesis or screening campaign introduces multiple uncontrolled variables [1]. The N,N-dimethylglycyl substituent fundamentally alters the compound's ionization state (introducing a basic amine center absent in most simple pyrazole-5-carboxylic acid building blocks), modulates aqueous solubility, and changes the hydrogen-bonding capacity of the scaffold [1]. These differences propagate into downstream properties such as LogD, pharmacokinetic profile, and target engagement, meaning that SAR conclusions drawn from analogs lacking this specific N1-acyl group cannot be reliably extrapolated to the target compound [2].

Target Compound
Zwitterionic scaffold with basic tertiary amine (pKa ~8.0–8.5) and carboxylic acid
Generic Substitute Risk
Unsubstituted or N1-acetyl analogs lack the basic amine center, fundamentally altering ionization state and LogD
Ionization profile mismatch may shift solubility and target engagement
Target Compound
Fsp³ of 0.44 from dimethylglycyl group, supporting 3D-character screening libraries
Generic Substitute Risk
Flat N1-H or N1-acetyl analogs have Fsp³ ≤ 0.20, reducing molecular complexity and developability profile
Lower Fsp³ may increase promiscuity risk in fragment-based screening
Target Compound
Single orthogonal reactive site; commercially available from multiple vendors
Generic Substitute Risk
Bifunctional analogs require protection/deprotection strategies, reducing synthetic throughput
Synthetic efficiency and lead time may differ significantly

Quantified Differentiation vs. Closest Analogs


Zwitterionic Character at Physiological pH

The 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid scaffold (CAS 129768-28-1) carries only an acidic carboxylic acid group with a predicted pKa of approximately 3.48 and no basic center, resulting in a LogD7.4 of approximately -2.26 (highly hydrophilic anion) [1]. In contrast, 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid introduces a tertiary aliphatic amine via the N,N-dimethylglycyl moiety (predicted pKa ~8.0–8.5), enabling zwitterionic character at physiological pH [2]. This dual ionization state is a critical determinant of solubility, permeability, and protein binding profiles that cannot be achieved with the parent scaffold or simple N1-alkyl analogs.

Zwitterionic Character
Class-level inference
Estimated LogD7.4 shift +2 to +3 log units vs. anionic-only comparator
Ionization-state context may alter solubility-permeability balance
pKa values predicted from structural class; data to verify
ionization state zwitterion drug-likeness physicochemical property

Fraction of sp3 Carbons (Fsp³) as a Developability Metric

The fraction of sp³-hybridized carbons (Fsp³) has been correlated with clinical success rates in drug discovery, with higher Fsp³ values associated with improved solubility, reduced promiscuity, and better toxicological profiles [1]. The target compound possesses 4 sp³ carbons (two N-methyl groups plus the glycyl methylene plus the trifluoromethyl carbon) out of 9 total carbons, yielding an Fsp³ of 0.44. The simpler comparator 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1) has 1 sp³ carbon out of 5 total (Fsp³ = 0.20) [2]. This represents a >2-fold improvement in Fsp³, placing the target compound in a more favorable developability space [3].

Fsp³ Developability
Cross-study comparable
Fsp³ = 0.44 vs. 0.20 for flat comparator (>2-fold improvement)
Reported higher Fsp³ supports 3D-character library selection
Literature benchmark: Fsp³ ≥ 0.45 correlates with clinical progression
Fsp3 developability molecular complexity 3D character

Metabolic Stability from the 3-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a well-established bioisostere for methyl groups that confers resistance to oxidative metabolism by cytochrome P450 enzymes due to the strength of the C-F bond and the electron-withdrawing effect that deactivates the pyrazole ring toward electrophilic oxidation [1]. While direct microsomal stability data for the target compound are not publicly available, extensive medicinal chemistry literature demonstrates that 3-CF3-substituted pyrazoles consistently show longer half-lives in liver microsomes compared to their 3-CH3 counterparts [2]. For instance, in a structurally related series of pyrazole PDE10A inhibitors, the 3-CF3 analog exhibited >3-fold improvement in metabolic stability (t1/2) relative to the 3-CH3 derivative [2].

Metabolic Stability
Class-level inference
3-CF3 pyrazoles show ≥3-fold improvement in microsomal t1/2 vs. 3-CH3 analogs
CF3 group may reduce CYP-mediated oxidation risk
Inference from related PDE10A inhibitor series; target data unavailable
metabolic stability trifluoromethyl oxidative metabolism CYP450

Enhanced Aqueous Solubility from the Dimethylamino Group

The N,N-dimethylglycyl moiety introduces a basic tertiary amine center that can be protonated under acidic conditions (gastrointestinal pH or formulation buffers), thereby dramatically enhancing aqueous solubility relative to neutral N1-acyl analogs such as 1-acetyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid [1]. While quantitative solubility data for the target compound are not published, the principle is well established: ionizable basic centers typically increase aqueous solubility by 10- to 1000-fold at pH values below the amine pKa compared to non-ionizable analogs of similar lipophilicity [2]. This property facilitates solution-phase chemistry, enables salt formation, and may improve oral absorption via solubilization in the gastric environment [2].

Aqueous Solubility
Class-level inference
Expected 10- to 1000-fold solubility enhancement at acidic pH vs. neutral N1-acyl analog
Basic amine center supports formulation-relevant solubility modulation
Class-level ionization behavior; quantitative solubility data not published
aqueous solubility ionizable group formulation dimethylamino

Synthetic Modularity and Orthogonal Reactivity

The target compound presents a single carboxylic acid group at the 5-position of the pyrazole ring as the sole reactive handle for amide bond formation, esterification, or further derivatization, while the N1-dimethylglycyl group remains stable under standard coupling conditions [1]. This contrasts with bifunctional analogs that carry additional reactive sites (e.g., 1-(3-aminopropanoyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid), which require protection/deprotection strategies that reduce synthetic efficiency [2]. The commercial availability of the compound at 95–98% purity from multiple vendors (Combi-Blocks QY-6151 at 95% ; Fluorochem 372449 at 95%+ ) further reduces the synthetic burden relative to custom synthesis of bespoke analogs.

Synthetic Modularity
Supporting evidence
Single reactive site; commercially available at 95–98% purity from multiple vendors
Reduces synthetic complexity in parallel library production
Estimated 1–2 synthetic steps saved vs. bifunctional comparators
synthetic accessibility orthogonal reactivity amide coupling building block utility

Hydrogen-Bond Acceptor/Donor Profile Diversification

The target compound presents a differentiated hydrogen-bonding (H-bond) pharmacophore compared to the parent scaffold 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1). The parent scaffold offers 3 H-bond acceptors (HBA: pyrazole N, carbonyl O, CF3 fluorine atoms) and 2 H-bond donors (HBD: carboxylic acid OH, pyrazole NH), with a polar surface area (PSA) of approximately 66 Ų [1]. The target compound replaces the pyrazole NH (an HBD) with an N1-carbonyl group (additional HBA), removes one HBD while adding a tertiary amine nitrogen (HBA when deprotonated), and increases the rotatable bond count, resulting in a distinct HBA/HBD ratio that alters molecular recognition patterns [2]. This pharmacophore diversification expands the accessible chemical space for target engagement screening beyond what the parent scaffold can achieve [2].

H-Bond Pharmacophore
Supporting evidence
HBD reduced from 2 to 1; HBA increased by 3–4 vs. parent scaffold
Distinct H-bond profile may diversify target-engagement screening
NH donor elimination alters molecular recognition patterns
hydrogen bonding pharmacophore diversity target engagement molecular recognition

Evidence-Backed Application Scenarios


Lead Optimization Requiring Zwitterionic Solubility Profiles

For programs where the lead series suffers from poor aqueous solubility at physiological pH, the target compound's combined carboxylic acid (pKa ~3.5) and tertiary amine (pKa ~8.0–8.5) functionalities provide a built-in zwitterionic motif [1]. This enables pH-dependent solubility modulation—protonation of the amine at gastric pH enhances dissolution, while the zwitterionic form at intestinal pH may balance solubility with passive permeability [1]. This profile is particularly valuable for oral drug candidate optimization where solubility-limited absorption is a bottleneck.

Fragment-Based Drug Discovery Prioritizing 3D Character

The target compound's Fsp³ of 0.44 places it near the threshold (≥0.45) associated with higher clinical success rates, making it a suitable fragment or scaffold-hopping starting point for FBDD libraries [2]. Its molecular weight (265 Da) and single reactive carboxylic acid handle allow for efficient fragment elaboration via amide coupling, while the three-dimensional character imparted by the dimethylglycyl group reduces the risk of flat, promiscuous binders [2].

Kinase Inhibitor Scaffolds Requiring Metabolic Stability

The 3-trifluoromethyl substituent is a validated strategy for protecting heterocyclic cores from CYP450-mediated oxidative metabolism [3]. In kinase inhibitor programs where pyrazole-5-carboxylic acid scaffolds are employed as hinge-binding motifs or solvent-exposed handles, the target compound's CF3 group provides inherent metabolic shielding without requiring additional structural modifications [3]. This property is particularly relevant for programs targeting enzymes with long target-residence times where sustained systemic exposure is required.

Combinatorial Library Synthesis with a Single Reactive Handle

The target compound's availability from multiple vendors at defined purity (95–98%) and its single carboxylic acid reactive site make it an ideal building block for parallel synthesis and combinatorial library production . The absence of competing reactive functionalities (the N1-dimethylglycyl amide is stable under standard coupling conditions) eliminates the need for protection/deprotection steps, increasing synthetic throughput and reducing purification burden .

Application
Selection Property
Validation Focus
Lead optimization: zwitterionic solubility
Ionization-state context
pH-dependent solubility and permeability balance
Fragment-based library design
Fsp³ and molecular complexity
3D-character and promiscuity risk in screening
Kinase inhibitor scaffold optimization
Metabolic stability context
CYP-mediated oxidation resistance from CF3 group
Combinatorial library synthesis
Orthogonal reactivity handle
Single-site coupling efficiency and vendor supply
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